

Initial Safety and Tolerability Profile of AZD3839: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial safety, tolerability, and mechanistic data for AZD3839, a potent and selective inhibitor of the β -site amyloid precursor protein-cleaving enzyme 1 (BACE1). The development of AZD3839 was discontinued due to dose-related QTcF prolongation, and this document aims to present the available clinical and preclinical findings to inform future research in the field of Alzheimer's disease drug development.

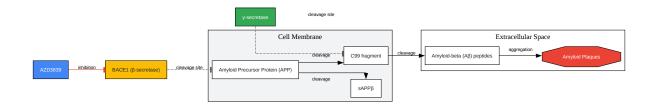
Core Mechanism of Action

AZD3839 is an orally available, brain-permeable small molecule designed to inhibit BACE1.[1] [2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[3] Inhibition of BACE1 is intended to reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques characteristic of Alzheimer's disease.[3]

Signaling Pathway

The following diagram illustrates the role of BACE1 in the amyloid cascade and the intended point of intervention for AZD3839.





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Figure 1: AZD3839 Mechanism of Action.

Preclinical Pharmacology

Preclinical studies demonstrated that AZD3839 is a potent inhibitor of human BACE1 and effectively reduces Aβ levels.[1][3] It exhibited dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid (CSF) Aβ levels in mice, guinea pigs, and non-human primates. [3] The selectivity for BACE1 over BACE2 and Cathepsin D was found to be 14-fold and over 1000-fold, respectively.[3]

Phase I Clinical Trial Findings

A Phase I, randomized, double-blind, placebo-controlled, single ascending dose study (NCT01348737) was conducted to assess the safety, tolerability, and pharmacokinetics of AZD3839 in healthy volunteers.[4][5]

Experimental Protocol

Study Design: The study involved single oral ascending doses of AZD3839 ranging from 1 mg to 300 mg.[1][2] A total of 72 healthy male and female volunteers of non-childbearing potential, aged 18 to 55 years, were enrolled.[2][5] In each dose group, participants were randomized in a 3:1 ratio to receive either AZD3839 or a placebo.[2] The dose escalation proceeded after a safety review committee evaluated the safety, tolerability, and pharmacokinetic data from the preceding dose level.[2]



Key Inclusion Criteria:

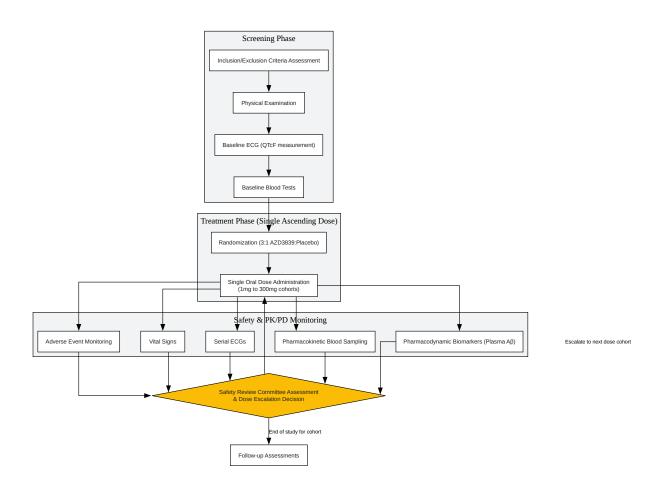
- Healthy male and female volunteers (non-childbearing potential) aged 18-55 years.[5]
- Body mass index (BMI) between 19 and 30 kg/m².[5]
- Creatinine clearance >80 mL/min.[5]
- Serum potassium concentration ≥3.8 mmol/L at screening.[5]
- Clinically normal findings on physical examination.

Key Exclusion Criteria:

- History of any clinically significant disease or disorder.[5]
- History of psychotic disorder among first-degree relatives.
- Significant orthostatic reaction at enrollment.[5]
- QTcF greater than 450 msec or less than 340 msec, or a family history of long QT syndrome or sudden death.[5]

The following diagram outlines the workflow of the single ascending dose clinical trial.





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References

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